
(E)-3-methyl-non-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-methyl-non-2-en-1-ol is an organic compound with the molecular formula C10H20O. It is an unsaturated alcohol characterized by the presence of a double bond between the second and third carbon atoms and a hydroxyl group (-OH) attached to the first carbon atom. The “E” notation indicates that the higher priority substituents on either side of the double bond are on opposite sides, giving it a trans configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-3-methyl-non-2-en-1-ol can be synthesized through various methods, including:
Grignard Reaction: One common method involves the reaction of a Grignard reagent with an aldehyde. For instance, 3-methyl-2-nonenal can be reacted with a Grignard reagent like methylmagnesium bromide to produce this compound.
Aldol Condensation: Another method involves aldol condensation followed by reduction. For example, the condensation of acetaldehyde with 3-methyl-2-nonenal, followed by reduction with a suitable reducing agent, can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-methyl-non-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield 3-methyl-2-nonenal or 3-methyl-2-nonenoic acid.
Reduction: Reduction can produce 3-methyl-nonanol.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(E)-3-methyl-non-2-en-1-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the fragrance and flavor industry due to its pleasant odor and flavor profile.
Wirkmechanismus
The mechanism of action of (E)-3-methyl-non-2-en-1-ol depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve disrupting the cell membrane of microorganisms, leading to cell lysis and death. The exact molecular pathways and targets involved in its biological activities are still under investigation.
Vergleich Mit ähnlichen Verbindungen
(E)-3-methyl-non-2-en-1-ol can be compared with other similar compounds, such as:
(Z)-3-methyl-non-2-en-1-ol: The cis isomer of the compound, which has different physical and chemical properties due to the different spatial arrangement of substituents.
3-methyl-nonanol: The saturated alcohol counterpart, which lacks the double bond and has different reactivity and applications.
3-methyl-2-nonenal: The aldehyde form, which has different chemical properties and reactivity.
The uniqueness of this compound lies in its specific configuration and the presence of both a double bond and a hydroxyl group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
72314-86-4 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
(E)-3-methylnon-2-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-3-4-5-6-7-10(2)8-9-11/h8,11H,3-7,9H2,1-2H3/b10-8+ |
InChI-Schlüssel |
OOOOKZZBWQOKFP-CSKARUKUSA-N |
Isomerische SMILES |
CCCCCC/C(=C/CO)/C |
Kanonische SMILES |
CCCCCCC(=CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


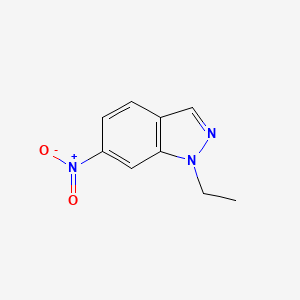
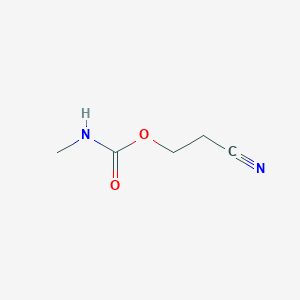
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)
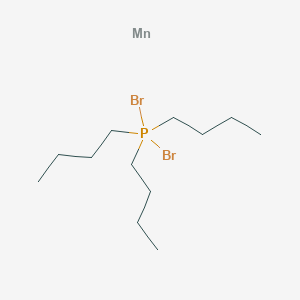


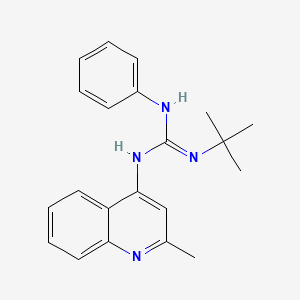
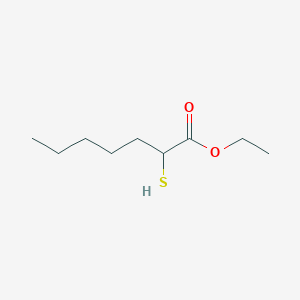

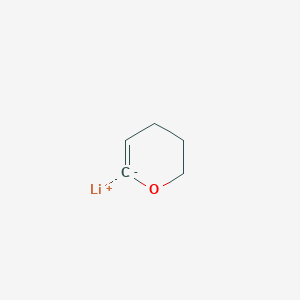
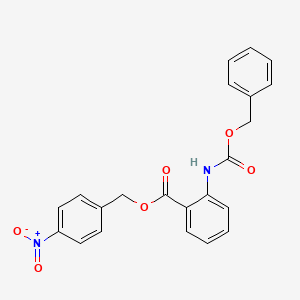
![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)

![8-Acetyl-6,8,10,11-tetrahydroxy-1-[(propan-2-yl)oxy]-7,8,9,10-tetrahydrotetracene-5,12-dione](/img/structure/B14475906.png)
